

Isomorellinol: A Promising Xanthone for Anticancer Drug Discovery

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Compound of Interest

Compound Name: *Isomorellinol*

Cat. No.: *B3034248*

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Introduction: **Isomorellinol**, a naturally occurring xanthone isolated from plants of the *Garcinia* genus, has emerged as a compound of interest in the field of oncology drug discovery. Exhibiting potent anticancer properties, particularly against cholangiocarcinoma (CCA), **isomorellinol**'s mechanism of action centers on the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation, invasion, and survival. This document provides a detailed overview of the current understanding of **isomorellinol** and its potential applications in drug development, including quantitative data for the closely related compound isomorellin, detailed experimental protocols, and visualizations of the implicated signaling pathways.

Biological Activity and Mechanism of Action

Isomorellinol exerts its anticancer effects through a multi-pronged approach, primarily by triggering programmed cell death, or apoptosis, in cancer cells.[1] Research has shown that **isomorellinol** modulates the intrinsic apoptosis pathway by altering the ratio of pro-apoptotic to anti-apoptotic proteins. Specifically, it increases the expression of the pro-apoptotic protein Bax while concurrently decreasing the expression of the anti-apoptotic protein Bcl-2 and the inhibitor of apoptosis protein, survivin.[1] This shift in the Bax/Bcl-2 ratio is a critical event that leads to the activation of the caspase cascade and subsequent execution of apoptosis.

Furthermore, studies on the structurally similar compound, isomorellin, have revealed additional mechanisms that likely contribute to the anticancer activity of **isomorellinol**. Isomorellin has been shown to inhibit the migration and invasion of cholangiocarcinoma cells

by suppressing the nuclear factor-kappa B (NF-κB) and the phosphorylated p38 mitogen-activated protein kinase (p38 MAPK) signaling pathways.[2] This inhibition leads to a downstream reduction in the expression and activity of matrix metalloproteinase-2 (MMP-2) and urokinase-type plasminogen activator (uPA), enzymes crucial for the degradation of the extracellular matrix, a key step in cancer cell invasion and metastasis.[2]

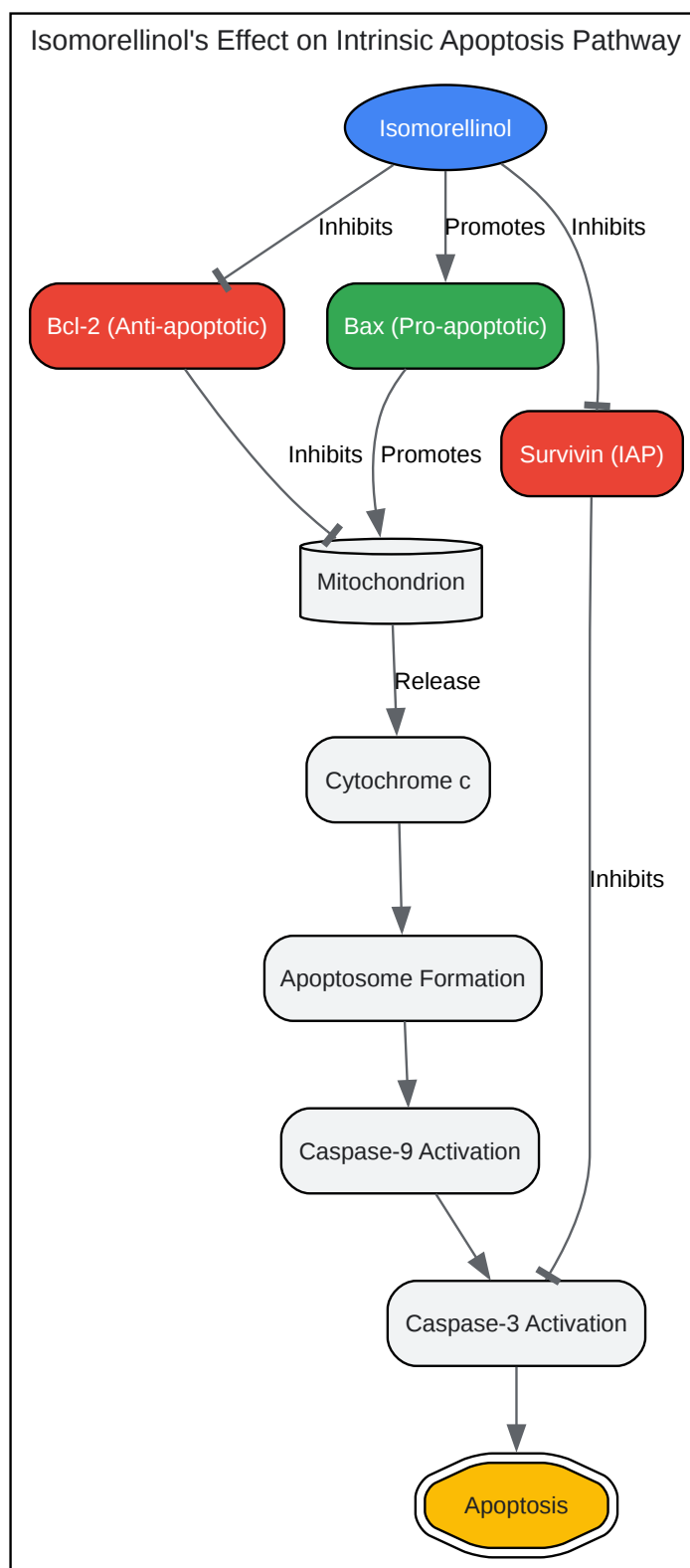
Quantitative Data

While specific IC50 values for **isomorellinol** are not readily available in the reviewed literature, data for the closely related and co-occurring caged xanthone, isomorellin, provides valuable insight into the potential potency of this class of compounds against cholangiocarcinoma.

Compound	Cell Line	Time Point	IC50 (μM)	Reference
Isomorellin	KKU-100	24 h	3.46 ± 0.19	[2]
48 h			3.78 ± 0.02	
72 h			4.01 ± 0.01	

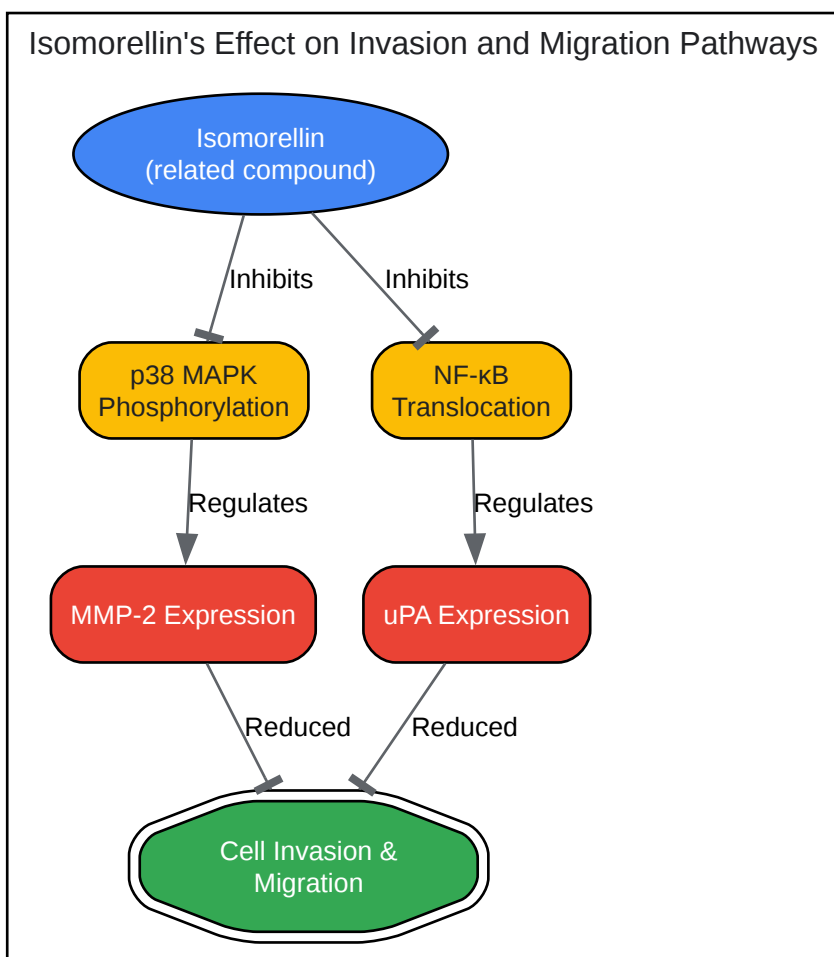
Signaling Pathways and Experimental Workflows

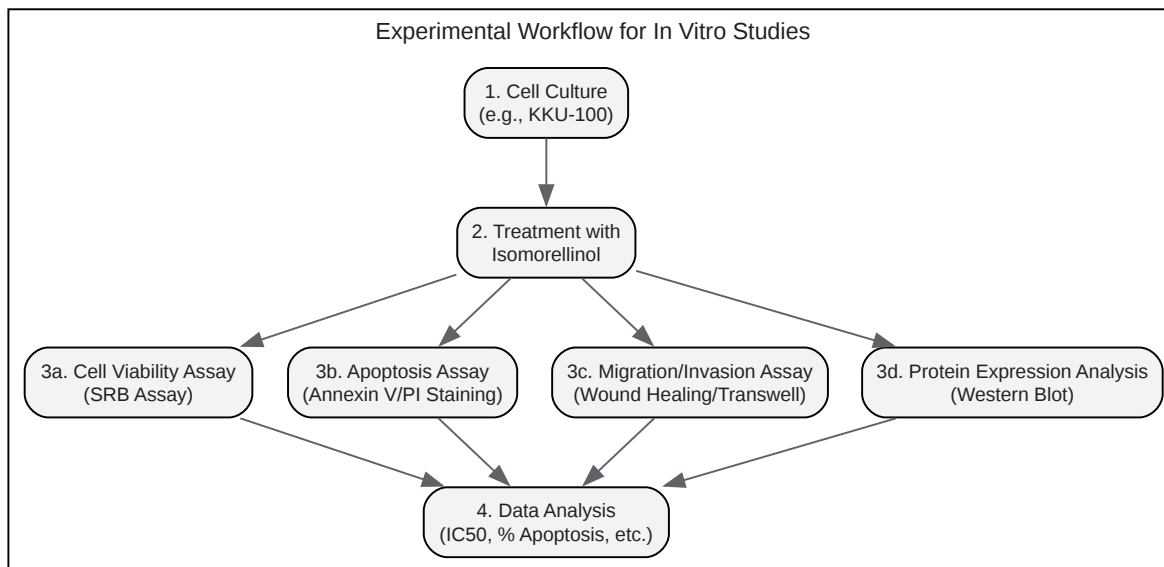
To visually represent the complex biological processes influenced by **isomorellinol** and the experimental procedures used to study them, the following diagrams have been generated using the DOT language.



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Isomorellinol's modulation of the intrinsic apoptosis pathway.





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References

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